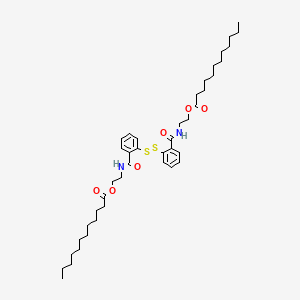
2,2'-Dithiobis(N-(2-(lauroxyloxy)ethyl)benzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Benzamides are significant amide compounds widely used in various fields, including medicine, industry, and research .
- This compound features a dithio linkage (two sulfur atoms) and an N-(2-(lauroxyloxy)ethyl) group attached to the benzamide core.
2,2’-Dithiobis(N-(2-(lauroxyloxy)ethyl)benzamide): is a benzamide derivative.
Preparation Methods
Synthetic Routes: It can be synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives.
Reaction Conditions: The specific synthetic steps and conditions would depend on the chosen starting materials.
Chemical Reactions Analysis
Reactivity: This compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions would vary based on the desired transformation.
Major Products: The products formed from these reactions would depend on the reaction type and substituents.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities (e.g., antimicrobial, antioxidant).
Medicine: Possible applications in drug discovery due to its unique structure.
Industry: May find use in plastics, rubber, and paper industries.
Mechanism of Action
- Detailed information on the mechanism of action is not readily available.
- Further research is needed to understand how this compound exerts its effects.
- Molecular targets and pathways remain to be explored.
Comparison with Similar Compounds
Similar Compounds: While direct comparisons are limited, other benzamide derivatives exhibit diverse properties.
Uniqueness: Highlight the dithio linkage and the N-(2-(lauroxyloxy)ethyl) group as distinguishing features.
Properties
CAS No. |
78010-13-6 |
|---|---|
Molecular Formula |
C42H64N2O6S2 |
Molecular Weight |
757.1 g/mol |
IUPAC Name |
2-[[2-[[2-(2-dodecanoyloxyethylcarbamoyl)phenyl]disulfanyl]benzoyl]amino]ethyl dodecanoate |
InChI |
InChI=1S/C42H64N2O6S2/c1-3-5-7-9-11-13-15-17-19-29-39(45)49-33-31-43-41(47)35-25-21-23-27-37(35)51-52-38-28-24-22-26-36(38)42(48)44-32-34-50-40(46)30-20-18-16-14-12-10-8-6-4-2/h21-28H,3-20,29-34H2,1-2H3,(H,43,47)(H,44,48) |
InChI Key |
ZLIMUOAAUHDOIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCCOC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















